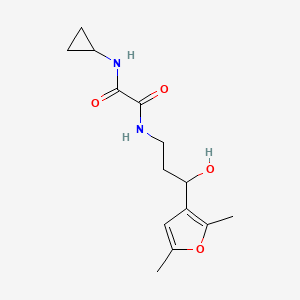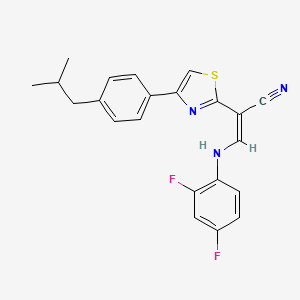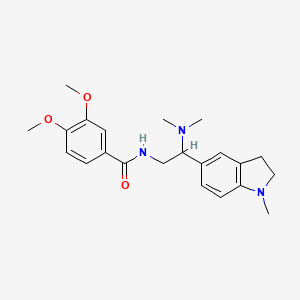![molecular formula C6H9N3O B2437256 [1-(Triazol-1-yl)cyclopropyl]methanol CAS No. 2470439-52-0](/img/structure/B2437256.png)
[1-(Triazol-1-yl)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazolyl compounds involves various methods. For instance, one method involves the reaction of an amine with an alkyl halide under stable reaction conditions . Another method involves the use of phosphene-free, air-stable di(1H-benzo[d][1,2,3]triazol-1-yl)methane as a ligand in a Pd-catalysed Sonogashira coupling reaction .
Chemical Reactions Analysis
The chemical reactions involving triazolyl compounds are diverse. For instance, one study explored the effect of increasing the molar ratio of the amine to alkyl halide . Another study reported the synthesis of a complex using tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine as a ligand .
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
- Catalytic Applications : Tris(triazolyl)methanol-Cu(I) structures, including those related to [1-(Triazol-1-yl)cyclopropyl]methanol, are highly active catalysts for Huisgen 1,3-dipolar cycloadditions. They enable efficient reactions with low catalyst loadings and short reaction times at room temperature, making them valuable in organic synthesis (Ozcubukcu et al., 2009).
- Synthesis and Characterization : The synthesis of novel BINOL-based cyclophanes incorporating two triazole moieties via click chemistry has been reported. These compounds exhibit potential as specific fluorescent sensors for silver ions (Hou et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition Studies : Triazole derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. Computational studies indicate that these derivatives effectively adsorb on the steel surface, offering potential applications in corrosion prevention (Ma et al., 2017).
Chiral Chemistry and Antitubercular Activity
- Chiral Separation and Antitubercular Activity : The chiral HPLC method for novel triazole antitubercular compounds, including enantio-specific evaluation of antitubercular activity, demonstrates the significance of stereochemistry in pharmacological activities (Shekar et al., 2014).
Fluorescent Sensing and Antimicrobial Activity
- Synthesis and Biological Evaluation : The synthesis of aziridine-1,2,3-triazole hybrid derivatives and their evaluation as anticancer agents against human leukemia and hepatoma cells highlight the potential of triazole compounds in medicinal chemistry (Dong et al., 2017).
- Fluorescent Spirocyclic Oxindoles Synthesis : The construction of heterocycles with spiro-oxindole, 2-amino-4H-pyran, and 1,2,3-triazoles substructures using ultrasound irradiation and DBU-based ionic liquids, exhibits promising antimicrobial activity and fluorescence properties (Singh et al., 2014).
Electronic and Optical Properties
- Spectroscopic and Computational Studies : Research on fac-Re(CO)3Cl complexes with triazol-1-yl)methyl]pyridine ligands showcases the influence of electronic tuning on the optical and electrochemical properties of such complexes, indicating potential applications in materials science and molecular electronics (Anderson et al., 2013).
Eigenschaften
IUPAC Name |
[1-(triazol-1-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-5-6(1-2-6)9-4-3-7-8-9/h3-4,10H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWUYZBCIFBFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2437175.png)

![2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine](/img/structure/B2437178.png)

![3-(2-Methoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2437183.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide](/img/structure/B2437186.png)




![6-Cyclopropyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2437191.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2437195.png)